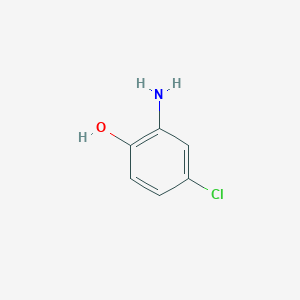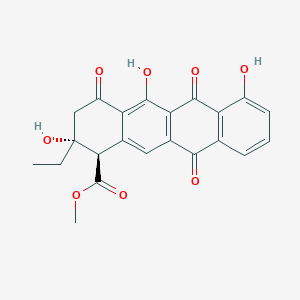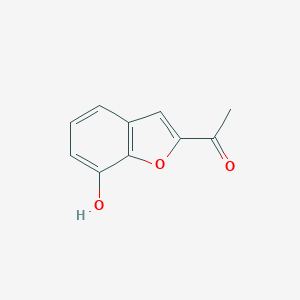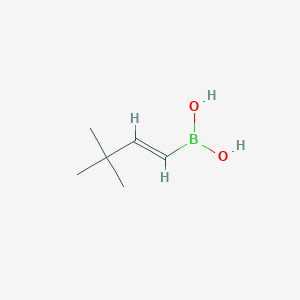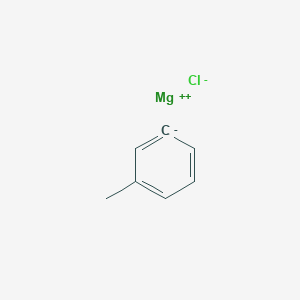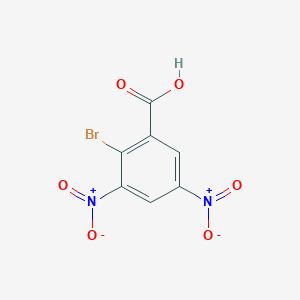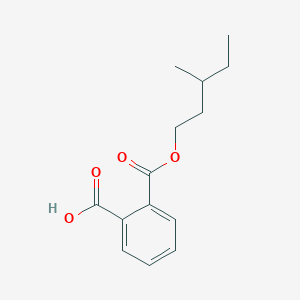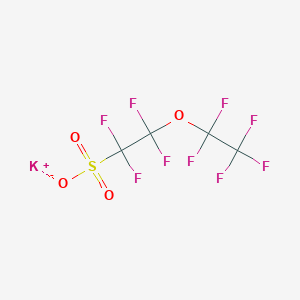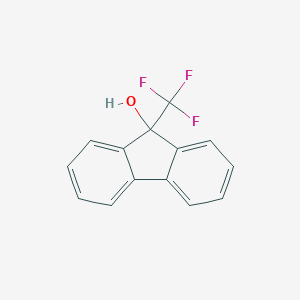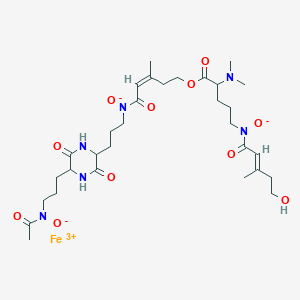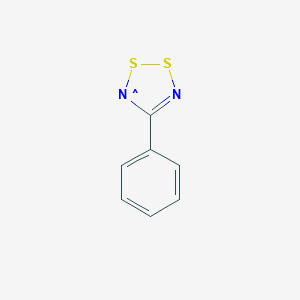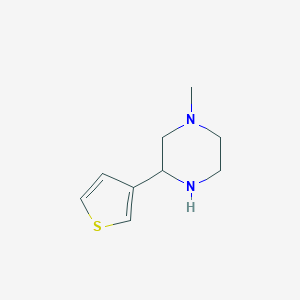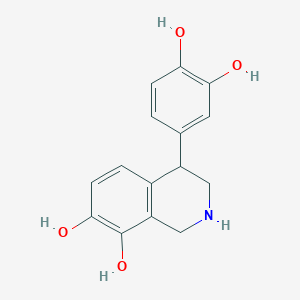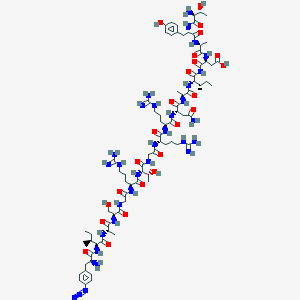
Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Protein kinase inhibitors are a class of drugs that have attracted significant attention in the field of cancer research. These drugs work by blocking the activity of enzymes called protein kinases, which play a critical role in the growth and division of cancer cells. One such protein kinase inhibitor is (6-22)amide, 4-azidophenylalanine(10)-, which has shown promise in preclinical studies as a potential treatment for various types of cancer. In
作用機序
The mechanism of action of (Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-)amide, 4-azidophenylalanine(10)- involves the inhibition of protein kinase activity. Specifically, the compound binds to the ATP-binding site of protein kinases, preventing them from phosphorylating downstream targets involved in cancer cell proliferation and survival. This leads to the inhibition of cancer cell growth and the induction of apoptosis, or programmed cell death.
生化学的および生理学的効果
Studies have shown that (Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-)amide, 4-azidophenylalanine(10)- can have a variety of biochemical and physiological effects on cancer cells. These include the inhibition of cell cycle progression, the induction of apoptosis, and the inhibition of angiogenesis, or the formation of new blood vessels that supply nutrients to tumors. Additionally, the compound has been shown to sensitize cancer cells to other chemotherapeutic agents, leading to enhanced anti-tumor activity.
実験室実験の利点と制限
One advantage of (Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-)amide, 4-azidophenylalanine(10)- is its specificity for protein kinases, which reduces the risk of off-target effects and toxicity. Additionally, the compound has shown promising anti-tumor activity in preclinical models, suggesting that it may be an effective treatment for various types of cancer. However, one limitation of the compound is its complex synthesis method, which may limit its availability for use in research studies.
将来の方向性
There are several future directions for the study of (Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-)amide, 4-azidophenylalanine(10)-. One potential direction is the development of more efficient synthesis methods to increase the availability of the compound for research studies. Additionally, further preclinical studies are needed to assess the safety and efficacy of the compound in animal models before it can be considered for clinical trials in humans. Finally, the compound may be studied in combination with other chemotherapeutic agents to enhance its anti-tumor activity and reduce the risk of drug resistance.
合成法
The synthesis of (Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-)amide, 4-azidophenylalanine(10)- involves a series of chemical reactions that result in the formation of the final compound. The first step involves the synthesis of the amino acid 4-azidophenylalanine, which is then coupled with a peptide sequence containing the (Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-)amide moiety. The final product is purified using various chromatography techniques to obtain a highly pure compound.
科学的研究の応用
(Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)-)amide, 4-azidophenylalanine(10)- has been studied extensively in preclinical models of cancer. In vitro studies have shown that the compound can inhibit the activity of multiple protein kinases, including those involved in cancer cell proliferation and survival. In vivo studies have demonstrated that the compound can inhibit tumor growth in mouse models of various types of cancer, including breast, lung, and prostate cancer.
特性
CAS番号 |
122756-41-6 |
|---|---|
製品名 |
Protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)- |
分子式 |
C80H129N31O24 |
分子量 |
1909.1 g/mol |
IUPAC名 |
(3S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-azidophenyl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C80H129N31O24/c1-10-36(3)60(107-66(124)47(81)29-43-18-22-45(23-19-43)110-111-90)76(134)98-39(6)64(122)105-54(35-112)67(125)94-33-56(117)100-49(16-13-27-92-79(86)87)70(128)108-62(42(9)114)75(133)95-34-57(118)99-48(15-12-26-91-78(84)85)68(126)101-50(17-14-28-93-80(88)89)69(127)103-52(31-55(82)116)72(130)97-40(7)65(123)106-61(37(4)11-2)77(135)109-73(131)53(32-58(119)120)102-63(121)38(5)96-71(129)51(104-74(132)59(83)41(8)113)30-44-20-24-46(115)25-21-44/h18-25,36-42,47-54,59-62,112-115H,10-17,26-35,81,83H2,1-9H3,(H2,82,116)(H,94,125)(H,95,133)(H,96,129)(H,97,130)(H,98,134)(H,99,118)(H,100,117)(H,101,126)(H,102,121)(H,103,127)(H,104,132)(H,105,122)(H,106,123)(H,107,124)(H,108,128)(H,119,120)(H4,84,85,91)(H4,86,87,92)(H4,88,89,93)(H,109,131,135)/t36-,37-,38-,39-,40-,41+,42+,47-,48-,49-,50-,51-,52-,53-,54-,59-,60-,61-,62-/m0/s1 |
InChIキー |
FLJKGOMXFGAKRA-ALJWVBQFSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]([C@@H](C)O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=C(C=C2)N=[N+]=[N-])N |
SMILES |
CCC(C)C(C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)N=[N+]=[N-])N |
正規SMILES |
CCC(C)C(C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)N=[N+]=[N-])N |
その他のCAS番号 |
122756-41-6 |
同義語 |
4-azidophenylalanine(10)PKI (6-22)amide 4-N3-Phe(10)-PKI (6-22)NH2 PKI (6-22)amide, 4-azido-Phe(10)- PKI-APHE protein kinase inhibitor (6-22)amide, 4-azidophenylalanine(10)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



